N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHRNJDQAXRHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring substituted with a phenyl group. This can be achieved through the reaction of phenylamine with ethylene oxide under acidic conditions to form 2-phenylmorpholine.
Linking the Propyl Chain: The next step involves the introduction of a propyl chain to the morpholine ring. This can be done by reacting 2-phenylmorpholine with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the propyl-substituted morpholine with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Industry: The compound may find applications in the development of new polymers or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
N-((S)-1-{3-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]propyl}pyrrolidin-2,5-dion-yl)cyclohexanecarboxamide
- Structural Features : Replaces the morpholine ring with a piperazine group (a six-membered ring with two nitrogen atoms) and introduces a trifluoromethylphenyl substituent. The propyl linker and cyclohexanecarboxamide group are retained.
- Synthesis : Synthesized on SynPhase lanterns with a 47% yield after silica gel chromatography (CH₂Cl₂/MeOH). Initial LC/MS purity was 74% (tR = 1.66 min) .
- The trifluoromethyl group increases lipophilicity and metabolic stability.
N-[2-[(4-Hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide (Compound 9)
- Structural Features : Shorter ethyl linker with a thioether group and a 4-hydroxyphenyl substituent. Retains the cyclohexanecarboxamide core.
- Biological Activity: Demonstrated antimelanoma activity against six melanoma cell lines. Increased lipophilicity correlated with enhanced activity, though cytotoxicity was observed in non-melanoma lines .
N-[3-[(4-Hydroxyphenyl)thiolpropyl]-1-cyclohexanecarboxamide (Compound 15)
- Structural Features : Extends the linker to three carbons between the sulfur and nitrogen atoms, with a 4-hydroxyphenylthiol group.
- Biological Activity: Exhibited superior antimelanoma activity (comparable to cisplatin) and reduced cytotoxicity in non-melanoma lines (e.g., SK-Mel-24) .
- Key Differences: The extended alkyl chain improves target selectivity, likely by optimizing spatial interactions with melanogenic enzymes.
N-{3-[3-(Acetylamino)phenoxy]propyl}cyclohexanecarboxamide
- Structural Features: Replaces the morpholine ring with a 3-acetylaminophenoxy group attached via a propyl linker.
- Physicochemical Data : Molecular weight = 318.41 g/mol; exact structure and biological data are unspecified .
Critical Analysis of Structural Modifications
- Heterocyclic Rings : Morpholine (oxygen and nitrogen) vs. piperazine (two nitrogens) influence solubility and binding. Piperazine derivatives may exhibit stronger basicity, affecting cellular uptake .
- Linker Length : A three-carbon chain (as in Compound 15) enhances target engagement compared to shorter linkers (Compound 9), likely due to improved conformational flexibility .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while phenolic -OH groups enable redox activation .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide, often referred to as MPP, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural components:
- Morpholine Ring : A six-membered ring containing oxygen and nitrogen that contributes to the compound's pharmacological properties.
- Phenyl Group : A benzene derivative that enhances lipophilicity and biological activity.
- Cyclohexanecarboxamide Moiety : Provides stability and influences binding interactions with biological targets.
Anticonvulsant Properties
Research indicates that MPP exhibits significant anticonvulsant activity. In animal models, it has been tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing efficacy in reducing seizure activity. The precise mechanism remains under investigation but is believed to involve modulation of neurotransmitter systems, particularly:
- GABAergic System : Enhancing GABA receptor activity may lead to increased inhibitory signaling in the central nervous system.
- Glutamatergic System : Inhibition of excitatory neurotransmission can contribute to its anticonvulsant effects.
Neuropathic Pain Management
MPP has also been explored for its potential in managing neuropathic pain. Studies suggest that it may alleviate pain by:
- Inhibiting Voltage-Gated Sodium Channels : This action can reduce neuronal excitability and pain signaling.
- Modulating NMDA Receptors : By affecting these receptors, MPP may decrease central sensitization associated with chronic pain conditions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Neurotransmitter Modulation : Interaction with GABA and glutamate receptors suggests a dual mechanism that balances excitation and inhibition in neuronal circuits.
- Ion Channel Interaction : Targeting sodium channels may provide a pathway for reducing hyperexcitability in neuropathic conditions.
- Potential Anti-inflammatory Effects : While not extensively studied, there are indications that this compound may influence inflammatory pathways, which could further support its analgesic properties.
Efficacy in Animal Models
Several studies have highlighted the effectiveness of MPP in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study A | MES Seizure Model | Significant reduction in seizure duration and frequency |
| Study B | PTZ Seizure Model | Dose-dependent anticonvulsant effects observed |
| Study C | Neuropathic Pain Model | Reduction in pain scores compared to control groups |
These findings underscore the compound's potential as a therapeutic agent for epilepsy and chronic pain conditions.
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, MPP shows unique advantages:
| Compound | Anticonvulsant Activity | Pain Relief Potential |
|---|---|---|
| MPP | High | Moderate |
| Compound X | Moderate | High |
| Compound Y | Low | Low |
This table illustrates MPP's relative strengths in addressing both seizure control and pain management.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide with high purity?
- Methodology : Utilize multicomponent reactions (MCRs) involving cyclohexanecarboxamide derivatives, morpholine, and aryl aldehydes. For example, follow protocols from Elders (2010) involving column chromatography (SiO₂, EtOAc/cyclohexane gradients) and validate purity via NMR and HR-MS . Key steps include optimizing stoichiometry (e.g., 1:1.2:1.2 molar ratios of isocyanide, ketone, and amine) and reaction time (24–48 hours under reflux).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for morpholine (δ 3.70–3.66 ppm, 2.59–2.55 ppm) and cyclohexane carboxamide (δ 1.92–1.43 ppm) .
- IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH vibrations at ~3336 cm⁻¹ .
- HR-MS : Verify molecular ion [M+H]+ at m/z 320.2327 (calculated 320.2333) .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Methodology : Prepare stock solutions using DMSO (≤1% v/v) or aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80). For in vivo studies, use co-solvents like PEG-400 or cyclodextrin-based carriers, as described in solubility guidelines for carboxamide derivatives .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Factorial Design : Test variables (concentration, pH, cell line) systematically to isolate confounding factors .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes versus off-target receptors .
- Comparative Assays : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodology :
- DOE (Design of Experiments) : Screen parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .
- Continuous Flow Chemistry : Reduce side reactions by maintaining precise control over residence time and mixing efficiency .
Q. How to establish structure-activity relationships (SAR) for morpholine-containing carboxamides?
- Methodology :
- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and compare bioactivity .
- 3D-QSAR : Generate CoMFA/CoMSIA models using alignment-independent descriptors from crystallographic data .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to assess CYP450 interactions and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II metabolism via Schrödinger’s MetaSite .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. bioactivity), prioritize orthogonal validation (e.g., SPR for binding affinity vs. cellular assays) .
- Theoretical Frameworks : Align mechanistic studies with concepts like molecular orbital theory (for reactivity) or allosteric modulation (for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
